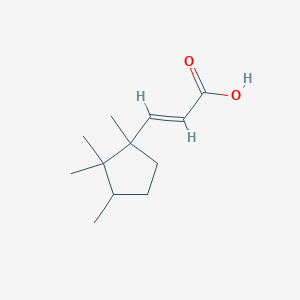
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is a chemical compound with the CAS Number: 861316-86-1 . It has a molecular weight of 196.29 . The IUPAC name for this compound is (Z)-3-(1,2,2,3-tetramethylcyclopentyl)acrylic acid . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is 1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6- . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Material Science and Chemistry
Liquid-Crystalline Complexes : Research has demonstrated the synthesis of polymerizable benzoic acid derivatives complexed with dipyridyl compounds, leading to materials with liquid crystal properties. Such structures are photopolymerized to maintain their multilayered structure, which could be analogous to applications for structurally similar compounds like "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid" in creating novel materials with specific optical and structural properties (Kishikawa, Hirai, & Kohmoto, 2008).
Cross-Coupling Chemical Synthesis : The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents highlights a method for synthesizing 3,3-disubstituted prop-2-enoic acids. This technique underscores the potential for creating complex organic compounds, suggesting routes for synthesizing and modifying compounds like "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid" for various chemical applications (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Bioengineering and Biotechnology
Metabolic Engineering for Chemical Production : Research into the production of medium-chain-length 3-hydroxyalkanoic acids by metabolically engineered Pseudomonas entomophila reveals how genetic modifications can lead to the production of valuable chemicals. This approach could be applied to the biosynthesis of complex organic acids, including derivatives of "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid," for use in industrial and pharmaceutical applications (Chung, Zeng, Jin, Wu, Chen, & Chen, 2013).
Production of Bio-based Chemicals : The conversion of glycerol to 3-hydroxypropanoic acid (3-HP) in engineered bacteria is an example of using renewable resources to produce industrially relevant chemicals. This method illustrates the potential for bio-based production routes for compounds related to "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid," offering sustainable alternatives to traditional chemical synthesis processes (Jers, Kalantari, Garg, & Mijakovic, 2019).
Safety and Hazards
The safety information for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is also associated with the GHS07 pictogram and has a signal word of "Warning" .
Propiedades
IUPAC Name |
(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYOYLEBMHUDR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C1(C)C)(C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

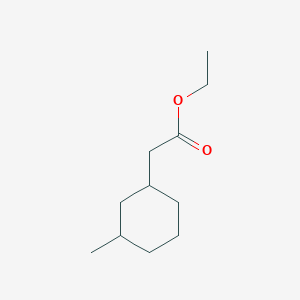


![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)
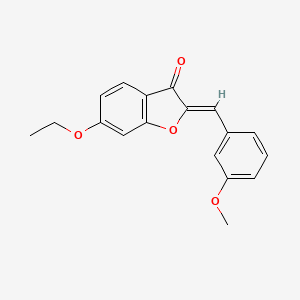
![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)


![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
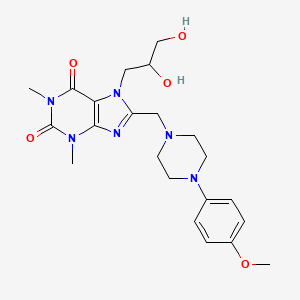
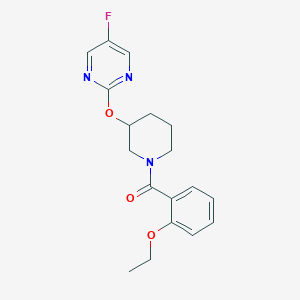
![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)